5,5-Dimethoxy-2-methylpent-1-en-3-one
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Overview
Description
5,5-Dimethoxy-2-methylpent-1-en-3-one is an organic compound with the molecular formula C8H14O3 It is a derivative of pentenone, characterized by the presence of two methoxy groups and a methyl group attached to the pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxy-2-methylpent-1-en-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-Dimethoxy-2-butanone with a suitable methylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethoxy-2-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5,5-Dimethoxy-2-methylpent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents, is ongoing.
Industry: It finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,5-Dimethoxy-2-methylpent-1-en-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Another compound with methoxy groups, used in flavoring and fragrance industries.
1-Ethynyl-3,5-dimethoxybenzene: Known for its applications in organic synthesis and material science.
Uniqueness
Its combination of methoxy and methyl groups on the pentenone backbone sets it apart from other similar compounds .
Properties
CAS No. |
52204-75-8 |
---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
5,5-dimethoxy-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C8H14O3/c1-6(2)7(9)5-8(10-3)11-4/h8H,1,5H2,2-4H3 |
InChI Key |
YDNAFNMATVTQFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CC(OC)OC |
Origin of Product |
United States |
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